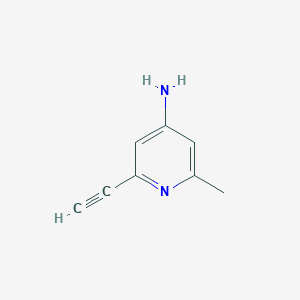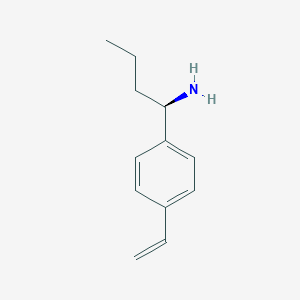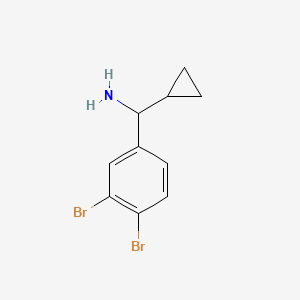
Cyclopropyl(3,4-dibromophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3,4-dibromophenyl)methanamine is an organic compound with the molecular formula C10H11Br2N. It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with two bromine atoms on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3,4-dibromophenyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by bromination. One common method includes the reaction of cyclopropylmethanamine with 3,4-dibromobenzaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(3,4-dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(3,4-dibromophenyl)methanone, while reduction could produce cyclopropyl(3,4-dibromophenyl)methanol .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(3,4-dibromophenyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cyclopropyl(3,4-dibromophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- ®-1-Cyclopropyl-1-(3,4-dibromophenyl)methanamine
- (S)-cyclopropyl(3,4-dibromophenyl)methanamine
Comparison: Cyclopropyl(3,4-dibromophenyl)methanamine is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Eigenschaften
Molekularformel |
C10H11Br2N |
|---|---|
Molekulargewicht |
305.01 g/mol |
IUPAC-Name |
cyclopropyl-(3,4-dibromophenyl)methanamine |
InChI |
InChI=1S/C10H11Br2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
InChI-Schlüssel |
PBNGJYNVBBUBCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


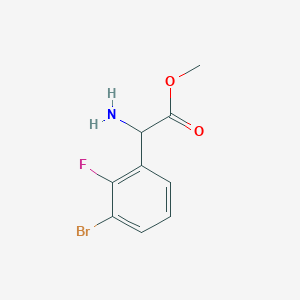
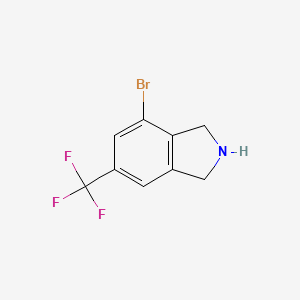
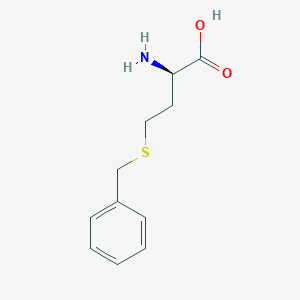
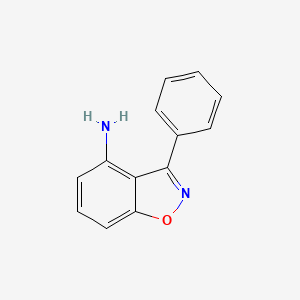
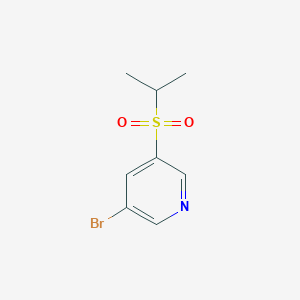

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
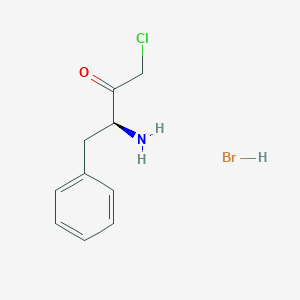
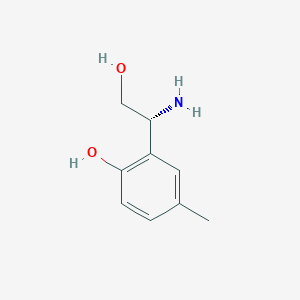
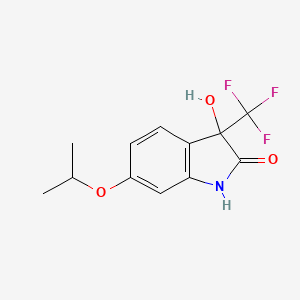
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
